1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate
Description
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C12H15N3O.C4H4O4/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15;5-3(6)1-2-4(7)8/h4-7H,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GLTHODFTRSIXMR-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate typically involves the reaction of 5-amino-1H-indazole with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form .
Chemical Reactions Analysis
Hydrogenation Reactions
The nitro-to-amine reduction is a critical step in synthesizing this compound. As demonstrated in Example 2 of US20130131059A1 , catalytic hydrogenation under controlled conditions achieves high selectivity:
This reaction highlights the compound’s reducible nitro group, enabling efficient conversion to the bioactive amino derivative.
Salt Formation with Maleic Acid
The final step in production involves salt formation to enhance stability and solubility:
| Property | Detail | Source |
|---|---|---|
| Acid used | Maleic acid (1 equivalent) | |
| Solvent | Ethanol | |
| Process | Precipitation via cooling (0°C) | |
| Outcome | Crystalline maleate salt |
This step underscores the compound’s ability to form stable salts, improving its pharmaceutical applicability .
Functionalization via Amine Reactivity
The 5-amino group on the indazole ring enables further derivatization:
Key Reaction Pathways:
-
Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) to form amides, enhancing lipophilicity.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling for aryl group introduction.
-
Schiff Base Formation : Condensation with aldehydes/ketones to generate imine linkages.
Example: Acetylation Parameters
| Parameter | Typical Value | Source |
|---|---|---|
| Reagent | Acetic anhydride | |
| Catalyst | Pyridine (base) | |
| Solvent | Dichloromethane | |
| Product | N-acetylated derivative |
Ring-Opening and Cycloaddition Reactions
The indazole moiety participates in cycloadditions and ring modifications:
-
Triazole Formation : Reaction with nitriles under microwave irradiation to form fused heterocycles (analogous to methods in RSC Adv. 2018 ).
-
Electrophilic Substitution : Bromination or nitration at the indazole C-4 position under acidic conditions.
Tautomerism and Stability
While not directly studied for this compound, related 1,2,4-triazole derivatives exhibit annular tautomerism, as shown in NMR and X-ray studies . This suggests potential tautomeric behavior in the indazole system under varying pH or temperature.
Biochemical Interactions
The compound’s amino group facilitates hydrogen bonding with biological targets (e.g., 5-HT₂ receptors), as evidenced by its ocular hypotensive effects in primates .
| Interaction Target | Biological Effect | Source |
|---|---|---|
| 5-HT₂ receptors | Intraocular pressure reduction (-13 mmHg in monkeys) | |
| Enzymatic binding sites | Modulation via H-bonding and π-π stacking |
Degradation Pathways
Under oxidative or hydrolytic conditions:
-
Hydrolysis : Cleavage of the amide bond in acidic/basic media.
-
Oxidation : Degradation of the indazole ring under strong oxidizers (e.g., H₂O₂).
Scientific Research Applications
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with related scaffolds or substituents. Below is a detailed analysis based on available
Structural Analog: 4-Bromo-3,5-diethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Molecular Formula : C₁₃H₂₅BrN₂OSi
- Molecular Weight : 333.35 g/mol (identical to the target compound)
- CAS : 2550661-40-8
| Property | Target Compound | 4-Bromo-3,5-diethyl-pyrazole |
|---|---|---|
| Core Structure | Indazole with amino group | Pyrazole with bromo/ethyl groups |
| Functional Groups | Amino, ketone, maleate | Bromo, ethyl, trimethylsilyl |
| Solubility Profile | Enhanced by maleate ion | Likely hydrophobic due to silyl |
| Potential Applications | Pharmaceuticals | Organometallic synthesis |
Key Differences :
- The indazole core in the target compound is more polar and biologically relevant compared to the brominated pyrazole, which is tailored for organosilicon chemistry.
- The maleate counterion in the target compound improves aqueous solubility, whereas the trimethylsilyl group in the pyrazole analog increases lipophilicity .
Functional Analog: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate
- Molecular Formula : C₁₅H₁₆N₆O₂
- Molecular Weight : 313.34 g/mol (ESI-MS data)
- Key Features: Combines imidazole and tetrazole moieties, with a methyl propanoate side chain.
| Property | Target Compound | Tetrazole-Imidazole Hybrid |
|---|---|---|
| Aromatic Heterocycles | Indazole | Imidazole + tetrazole |
| Ionization Potential | Basic (amino group) | Acidic (tetrazole) |
| Chromatographic Behavior | Unreported | Rf = 0.48 (CHCl₃:MeOH = 8:2) |
| Bioactivity | Undisclosed | Potential protease inhibition |
Key Differences :
Analytical Techniques :
- 1H-NMR : The target compound’s spectrum would show indazole aromatic protons (~6.5–8.5 ppm) and dimethyl ketone signals (~1.3 ppm for CH₃ groups). The pyrazole analog’s spectrum would feature silyl ether protons (~0.1 ppm) .
- ESI-MS : Both compounds show distinct molecular ion peaks (313.34 vs. 333.35) .
Biological Activity
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is a chemical compound that belongs to the class of indazole derivatives. Its unique structure, characterized by a bicyclic indazole moiety and a dimethylpropanone group, suggests potential biological activities that warrant further investigation. This article explores its biological activities, including anti-inflammatory and anticancer properties, and presents relevant data from various studies.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1035096-73-1
Anti-inflammatory Properties
Research indicates that indazole derivatives may exhibit significant anti-inflammatory effects. The presence of the amino group in 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one enhances its interaction with biological targets involved in inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity
Indazole derivatives, including the compound , have been studied for their potential anticancer properties. Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one facilitate interactions with enzymes and receptors that are critical in cancer progression.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interfere with specific signaling pathways associated with inflammation and cancer cell survival. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Interaction with enzymes | Modulation of signaling pathways |
Case Studies
Several studies have explored the biological activity of indazole derivatives:
- A study conducted on a series of indazole compounds demonstrated significant anticancer effects against various tumor cell lines. The results indicated that structural modifications could enhance potency and selectivity against cancer cells.
- Another case study focused on the anti-inflammatory effects of indazole derivatives, revealing a reduction in inflammatory markers in animal models following treatment with these compounds.
Q & A
Q. What are the optimal synthetic routes for 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate, and how can purity be maximized?
Methodological Answer: Synthesis typically involves coupling reactions between indazole derivatives and ketone precursors under reflux conditions. For example, triethylamine-catalyzed reactions in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures (e.g., 5 hours at reflux) are effective for forming the indazole-ketone backbone . Purification via recrystallization (e.g., ethyl acetate) or column chromatography is critical to remove unreacted amines or nitro intermediates. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., δ 8.80 ppm for imidazole protons) .
- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., m/z 313.34 [M+H⁺]) .
- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N deviations <0.5%) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., bacterial DNA gyrase for antibacterial studies). Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess dynamic interactions .
- QSAR Modeling: Corrogate structural features (e.g., indazole substituents) with bioactivity data to design derivatives with enhanced potency.
Q. What experimental strategies can resolve contradictions in stability data across different pH or temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to extreme pH (1–13) and temperatures (40–60°C) while monitoring degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .
- Mass Balance Studies: Track degradation products (e.g., maleic acid dissociation) using LC-MS to identify instability mechanisms .
- Cross-Validation: Compare results from multiple labs using standardized buffers and equipment (e.g., USP-compliant dissolution apparatus).
Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed to assess ecological risks?
Methodological Answer:
- Abiotic Studies: Simulate photolysis under UV light (λ = 254–365 nm) in aqueous media to quantify half-lives and identify photoproducts .
- Biotic Studies: Use OECD 301/310 protocols with activated sludge or soil microbiota to measure biodegradation rates. Monitor metabolite formation via high-resolution mass spectrometry .
- Partitioning Models: Apply EPI Suite software to predict logP (octanol-water) and BCF (bioconcentration factors) for ecological risk assessments.
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in antibacterial or anticancer research?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorogenic substrates .
- MIC/MBC Testing: Determine minimum inhibitory/bactericidal concentrations against Gram-positive/-negative panels (e.g., S. aureus, E. coli) via broth microdilution .
- Cell Viability Assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and selectivity indices.
Methodological Conflict Resolution
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Compare plasma concentration-time curves (AUC, Cmax) to identify bioavailability limitations.
- Metabolite Screening: Use LC-MS/MS to detect active/inactive metabolites in vivo that may explain reduced efficacy .
- Dose-Response Refinement: Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein binding effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
